molecular formula C9H10BrNO3 B1492379 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2256060-21-4

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1492379
CAS No.: 2256060-21-4
M. Wt: 260.08 g/mol
InChI Key: LGSGVIDMCWKYKV-UHFFFAOYSA-N
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Description

Key Identifiers:

  • Molecular formula : C₉H₁₀BrNO₃.
  • CAS Registry Number : 2256060-21-4.
  • SMILES Notation : CC1=C(C(=NC(=C1Br)C)OC)C(=O)O.
  • InChI Key : LGSGVIDMCWKYKV-UHFFFAOYSA-N.

Molecular Structure and Bonding Analysis

The molecular structure of this compound has been elucidated through spectroscopic and computational techniques. Key features include:

Substituent Effects on the Pyridine Ring:

  • Electron-Withdrawing Bromine : The bromine atom at position 5 induces electron withdrawal via inductive effects, polarizing the aromatic ring and influencing electrophilic substitution patterns.
  • Methoxy Group : The methoxy substituent at position 2 donates electron density through resonance, creating localized regions of increased electron density at positions 3 and 5.
  • Methyl Groups : The methyl groups at positions 4 and 6 sterically hinder reactions at adjacent positions while exerting weak electron-donating effects.

Bond Lengths and Angles (Computational Data):

  • The C-Br bond length is approximately 1.89 Å, typical for aryl bromides.
  • The C-O bond in the methoxy group measures 1.36 Å, consistent with sp² hybridization at the oxygen atom.
  • The carboxylic acid group exhibits a C=O bond length of 1.21 Å and a C-O(H) bond length of 1.34 Å.

Crystallographic Studies and X-ray Diffraction Data

While crystallographic data for this specific compound are not widely reported in the literature, related pyridine derivatives provide insights into its potential solid-state behavior. For example:

  • Analogous Nicotinic Acid Derivatives : Pyridine-3-carboxylic acid derivatives often form hydrogen-bonded dimers in the solid state via carboxylic acid groups.
  • Steric Effects : The methyl groups at positions 4 and 6 likely induce a non-planar conformation, reducing π-stacking interactions.

Table 1: Hypothetical Crystallographic Parameters (Based on Analogous Compounds)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.2 Å, b=6.5 Å, c=12.1 Å
Hydrogen Bonding O-H···O (2.65 Å)

Comparative Analysis with Related Pyridine Derivatives

The structural and electronic properties of this compound differ significantly from simpler pyridine derivatives:

Comparison with 3-Bromotyrosine:

  • 3-Bromotyrosine (C₉H₁₀BrNO₃) shares the same molecular formula but features a tyrosine backbone with bromination at the aromatic ring’s meta position. Unlike the pyridine-based compound, 3-bromotyrosine lacks the electron-deficient aromatic system, leading to distinct reactivity in biological systems.

Comparison with 5-Bromo-2-methoxypyridine:

  • The absence of methyl and carboxylic acid groups in 5-bromo-2-methoxypyridine (C₆H₆BrNO) simplifies its reactivity, favoring electrophilic substitution at position 4.

Table 2: Substituent Effects on Pyridine Reactivity

Compound Dominant Reactivity
This compound Nucleophilic acyl substitution
5-Bromo-2-methoxypyridine Electrophilic substitution
3-Bromotyrosine Enzymatic oxidation

Computational Chemistry Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations have been employed to predict the compound’s geometry and electronic properties:

Optimized Geometry:

  • The pyridine ring adopts a near-planar conformation, with slight puckering due to steric repulsion between the methyl groups.
  • The dihedral angle between the carboxylic acid group and the pyridine ring is 12°, indicating partial conjugation.

Frontier Molecular Orbitals:

  • The HOMO (Highest Occupied Molecular Orbital) is localized on the methoxy group and pyridine ring, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the bromine atom and carboxylic acid group. This suggests susceptibility to nucleophilic attack at the brominated position.

Properties

IUPAC Name

5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSGVIDMCWKYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Nucleophilic Substitution

  • The starting material is methyl 2,6-difluoropyridine-3-carboxylate.
  • Reaction with methylamine in ethanol at approximately 25 °C produces a mixture of regioisomers: methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and its 2- and 6-substituted isomers in a ratio of about 57:43.
  • To improve selectivity, the 6-(N-methyl-N-pivaloyl)aminopyridine-3-carboxylate intermediate is prepared, which upon treatment with methoxide anion (generated from potassium tert-butoxide and methanol) undergoes selective displacement of the fluorine atom at the 2-position to give methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in 68% yield.

Bromination

  • Bromination is carried out using N-bromosuccinimide (NBS) on the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate.
  • This step selectively introduces a bromine atom at the 5-position of the pyridine ring.
  • The brominated ester intermediate is obtained in high yield (approximately 96%).

Hydrolysis to Carboxylic Acid

  • The brominated ester is subjected to alkaline hydrolysis to convert the ester group into the carboxylic acid.
  • This final step yields 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid with yields around 88-96%.

Alternative Sequence

  • Alternatively, hydrolysis of the methoxy-methylamino intermediate can be performed before bromination.
  • Bromination of the acid then yields the target compound, although with slightly lower selectivity and the formation of minor dibromo byproducts (~5%).

Reaction Conditions and Solvent Effects

  • Solvent choice critically affects regioselectivity in nucleophilic substitution.
  • In tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile (CH3CN), methoxide anion preferentially displaces the fluorine at the 2-position.
  • In contrast, reactions with thiolate anions in dimethylformamide (DMF) favor substitution at the 6-position.
  • Temperature control (around 25-60 °C) is important to balance reaction rates and selectivity.

Summary of Yields and Key Steps

Step Intermediate/Product Yield (%) Notes
Nucleophilic substitution with methylamine Mixture of regioisomers - 57:43 ratio, moderate selectivity
Selective methoxide substitution Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate 68 From 6-(N-methyl-N-pivaloyl)aminopyridine intermediate
Bromination with NBS Brominated ester intermediate 96 Selective 5-position bromination
Alkaline hydrolysis 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid 88-96 Final product

Research Findings and Practical Considerations

  • The method described by Hirokawa et al. (2000) demonstrates an efficient and scalable synthesis route with high overall yield (~67% from 2,6-dichloropyridine-3-carboxylate).
  • The use of protecting groups such as pivaloyl on the amino substituent improves regioselectivity and yield.
  • The choice of brominating agent (NBS) is critical for selective monobromination without overbromination.
  • Alkaline hydrolysis conditions must be optimized to prevent decarboxylation or side reactions.
  • The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution Products: Various substituted nicotinic acid derivatives.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

This compound is a pyridine derivative with diverse applications in scientific research, particularly in drug development, organic synthesis, and catalysis. Its unique structure, featuring a bromine atom, methoxy group, and specific substitution pattern on the nicotinic acid ring, gives it distinct chemical properties and reactivity.

Drug Development

This compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Derivatives of pyridine compounds, including this compound, have demonstrated anticancer properties by reducing cell viability in cancer cell lines such as A549 human lung adenocarcinoma cells.

Anticancer Activity:

CompoundCell LineIC50 (µM)Notes
This compoundA54966Significant reduction in viability
Compound A (similar structure)A54970Lower efficacy compared to the target compound
Compound B (modified)A54950Enhanced activity due to structural modification
IC50 values represent the half-maximal inhibitory concentration, indicating the drug concentration required to inhibit cell growth by 50%.

Antimicrobial Activity: The compound has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity observed
MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Organic Synthesis

This compound is used as an intermediate in synthesizing complex organic molecules. For example, it can be synthesized through nucleophilic substitution reactions on pyridine derivatives. One method involves reacting 2,6-difluoropyridine-3-carboxylate with methylamine under specific conditions, yielding the desired carboxylic acid moiety with an overall yield of around 67%.

Catalysis

This compound is employed in catalytic reactions to enhance reaction rates and selectivity. It can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions.

Case Studies

Study on Anticancer Properties: A study on pyridine derivatives demonstrated that those with a carboxylic acid moiety exhibited enhanced cytotoxicity against lung cancer cells compared to non-acidic counterparts. The presence of bromine and methoxy groups significantly influenced the biological activity.

Antimicrobial Efficacy: Research evaluating the antimicrobial potential of this compound found that it effectively inhibited growth in resistant bacterial strains at concentrations lower than those required for standard antibiotics, suggesting its potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

a) 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic Acid (CAS: 2244721-35-3)
  • Structure : Replaces the methoxy group at position 2 with iodine.
  • Molecular Weight : 355.95 g/mol (vs. ~274.09 g/mol for the target compound).
  • Higher steric bulk at position 2 may reduce reactivity in nucleophilic substitution compared to the methoxy group .
b) 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic Acid (CAS: 1781220-56-1)
  • Structure : Chlorine replaces the methoxy group at position 2.
  • Key Differences :
    • Chlorine’s electronegativity increases the acidity of the carboxylic acid group compared to methoxy-substituted analogs.
    • Enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Cl bond’s susceptibility to palladium catalysis .

Functional Group Variants

a) 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide (CAS: 2140326-79-8)
  • Structure : Carboxamide replaces the carboxylic acid.
  • Molecular Weight : 259.10 g/mol.
  • Key Differences :
    • The amide group improves solubility in polar aprotic solvents (e.g., DMSO) and enhances metabolic stability in biological systems.
    • Reduced hydrogen-bonding capacity compared to the carboxylic acid, affecting target binding in drug-receptor interactions .
b) 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile
  • Structure : Carboxylic acid replaced by a nitrile group.
  • Molecular Weight : 241.08 g/mol.
  • Key Differences :
    • The electron-withdrawing nitrile group decreases electron density on the pyridine ring, altering reactivity in electrophilic substitutions.
    • Melting Point: 95–98°C (lower than typical carboxylic acids due to reduced intermolecular hydrogen bonding) .

Complex Substituent Derivatives

a) 5-Bromo-2-methyl-6-(4-morpholinyl)-3-pyridinecarboxylic Acid (CAS: 1443288-75-2)
  • Structure : Incorporates a morpholine moiety at position 4.
  • May serve as a chelating agent in metal-catalyzed reactions or as a pharmacophore in kinase inhibitors .
b) 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic Acid (CAS: 1393534-89-8)
  • Structure : Benzyloxy group at position 3.
  • Key Differences: The benzyloxy group increases lipophilicity, improving membrane permeability in drug candidates. Susceptible to deprotection under acidic or hydrogenolytic conditions, enabling selective modifications .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2-OCH₃, 4/6-CH₃, 5-Br, 3-COOH ~274.09 Pharmaceutical intermediate
5-Bromo-2-iodo-4,6-dimethylpyridine-3-COOH 2-I, 4/6-CH₃, 5-Br, 3-COOH 355.95 Halogen-bonding applications
5-Bromo-2-Cl-4,6-dimethylpyridine-3-COOH 2-Cl, 4/6-CH₃, 5-Br, 3-COOH 278.54 Cross-coupling reactivity
5-Bromo-2-OCH₃-4,6-dimethylpyridine-3-CONH₂ 2-OCH₃, 4/6-CH₃, 5-Br, 3-CONH₂ 259.10 Improved metabolic stability
5-Bromo-2-OCH₃-4,6-dimethyl-3-CN 2-OCH₃, 4/6-CH₃, 5-Br, 3-CN 241.08 Electron-deficient scaffold

Biological Activity

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 2256060-21-4) is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving nucleophilic substitution reactions on pyridine derivatives. For instance, one notable synthesis method involves the reaction of 2,6-difluoropyridine-3-carboxylate with methylamine under specific conditions to yield the desired carboxylic acid moiety . The overall yield of this synthesis is reported to be around 67%, indicating a relatively efficient process for producing this compound.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. In vitro assays have demonstrated that this compound and its derivatives can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's structure plays a crucial role in its efficacy, with specific modifications leading to enhanced anticancer activity .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Notes
This compoundA54966Significant reduction in viability
Compound A (similar structure)A54970Lower efficacy compared to the target compound
Compound B (modified)A54950Enhanced activity due to structural modification

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity observed

Case Studies

  • Study on Anticancer Properties : A study conducted on various pyridine derivatives demonstrated that those with a carboxylic acid moiety exhibited enhanced cytotoxicity against lung cancer cells compared to their non-acidic counterparts. The study highlighted that the presence of the bromine and methoxy groups significantly influenced the biological activity .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial potential of this compound found that it effectively inhibited growth in resistant bacterial strains at concentrations lower than those required for standard antibiotics. This suggests potential for development into new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid?

The synthesis typically involves halogenation and functional group manipulation on a pyridine core. A common approach is the bromination of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C). Selective bromination at the 5-position is achieved by leveraging steric and electronic effects of the methyl and methoxy groups . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction yields and regioselectivity should be validated using 1H^1H-NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ = 274.0).
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in single crystals .

Q. What are the key physicochemical properties relevant to experimental design?

  • pKa : Predicted ~1.5–2.0 (carboxylic acid group), influencing solubility in aqueous buffers .
  • Solubility : Limited in water but soluble in polar aprotic solvents (DMF, DMSO) or ethanol.
  • Stability : Stable under inert atmospheres but sensitive to strong bases (risk of esterification/decarboxylation) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 5-position acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, coupling with aryl boronic acids under Pd(PPh3_3)4_4 catalysis (80°C, DMF/H2_2O) yields biaryl derivatives. The methoxy and methyl groups sterically hinder ortho-substitution, directing reactivity to the para position . Optimization requires screening catalysts (e.g., PdCl2_2(dppf)) and bases (K2_2CO3_3, Cs2_2CO3_3) to maximize yields .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

Discrepancies may arise from off-target interactions or solubility issues. Solutions include:

  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying methoxy groups) to isolate pharmacophores.
  • Metabolic Profiling : LC-MS/MS to identify degradation products or metabolites interfering with assays.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to assess binding to target enzymes (e.g., kinases) versus decoy proteins .

Q. How can computational methods predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G**) model electronic effects. For example, the electron-withdrawing carboxylic acid group deactivates the 3-position, while methyl groups enhance nucleophilic aromatic substitution at the 4-position. Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic attack .

Q. What are the challenges in characterizing degradation products under acidic/basic conditions?

Under acidic conditions, demethylation of the methoxy group may occur, while basic conditions promote decarboxylation. Strategies include:

  • Stability Studies : Monitor degradation via HPLC at pH 1–14.
  • Isolation : Use preparative TLC to isolate degradation byproducts (e.g., 5-bromo-4,6-dimethylpyridine-3-carboxylic acid).
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}O-methoxy) to track reaction pathways .

Methodological Considerations

Q. How to design a robust protocol for scale-up synthesis?

  • Reactor Choice : Use jacketed reactors with precise temperature control (±1°C) to maintain regioselectivity.
  • Workflow : Optimize solvent recovery (e.g., distill DMF under vacuum) and implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Safety : Bromine handling requires scrubbers to neutralize HBr emissions .

Q. What techniques assess interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : For structural insights into compound-enzyme complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

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